molecular formula C9H5BrO2 B2359423 5-bromo-1H-isochromen-1-one CAS No. 245677-36-5

5-bromo-1H-isochromen-1-one

Cat. No.: B2359423
CAS No.: 245677-36-5
M. Wt: 225.041
InChI Key: WHYKRNIHXWPVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

5-bromo-1H-isochromen-1-one can be synthesized from 5-amino-1H-isochromen-1-one through a bromination reaction. The reaction involves the use of sulfuric acid, potassium bromide, copper (I) bromide, and sodium nitrite at a temperature of 5°C for 2 hours . This method yields the desired compound with a yield of approximately 35% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1H-isochromen-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxides and other oxidized forms of the compound.

    Reduction Reactions: Products include reduced derivatives with altered oxidation states.

Scientific Research Applications

5-bromo-1H-isochromen-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential anti-microbial and anti-fungal properties.

    Medicine: Explored for its anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. The compound’s bromine atom plays a crucial role in its reactivity and biological activity. It can inhibit specific enzymes, modulate signaling pathways, and induce cellular responses that contribute to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1H-isochromen-1-one is unique due to its bromine atom, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions and contributes to its potential pharmacological activities.

Properties

IUPAC Name

5-bromoisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYKRNIHXWPVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=COC2=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.